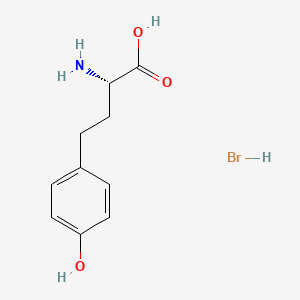

Bromhydrate de L-tyrosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide is a useful research compound. Molecular weight is 183.2. The purity is usually 95%.

BenchChem offers high-quality (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications optoélectroniques

Le bromhydrate de L-tyrosine a été utilisé dans la synthèse et la croissance de monocristaux optiques non linéaires, qui sont essentiels pour divers dispositifs allant des panneaux solaires aux modulateurs optiques {svg_1}. Ces cristaux ont des applications dans le doublement de fréquence, le traitement du signal et les télécommunications {svg_2}. Le matériau présente une longueur d'onde de coupure inférieure avec une large fenêtre de transparence, ce qui le rend adapté aux applications optiques non linéaires (NLO) et optoélectroniques {svg_3}.

Atténuation du stress et amélioration des performances

La tyrosine, un précurseur des neurotransmetteurs catécholamines, peut aider à atténuer les déficits de performance physique/cognitive chez les humains dans des conditions de stress physique/psychologique élevé {svg_4}. Il a été démontré que la tyrosine supplémentaire diminue les déficits cognitifs et certains déficits comportementaux associés à des conditions stressantes {svg_5}.

Dérivatisation biocatalytique

Le groupe α-amino chiral de la L-tyrosine peut subir cinq dérivatisations différentes, notamment la désamination via les L-amino acide désaminases (L-AAD), l'élimination catalysée par la tyrosine ammonia lyase (TAL) et le déplacement α-amino par TAM ou PAM {svg_6}. Ces dérivatisations ont des applications potentielles dans divers processus biochimiques {svg_7}.

Synthèse des neurotransmetteurs

La L-tyrosine est le précurseur des neurotransmetteurs catécholamines (dopamine, noradrénaline et adrénaline) par l'action de la tyrosine hydroxylase {svg_8}. Ces neurotransmetteurs jouent des rôles cruciaux dans diverses fonctions physiologiques, notamment la régulation de l'humeur, la réponse au stress et la fonction cognitive {svg_9}.

Mécanisme D'action

Target of Action

(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide, also known as HOMO-L-Tyrosine HBr, is a derivative of the amino acid tyrosine . Tyrosine is a precursor to the neurotransmitters norepinephrine and dopamine . Therefore, the primary targets of HOMO-L-Tyrosine HBr are likely to be the same receptors that interact with these neurotransmitters.

Mode of Action

The mechanism of tyrosine’s antidepressant activity can be accounted for by the precursor role of tyrosine in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .

Pharmacokinetics

It is known that increased thyroid hormone (t3 and t4) levels can improve serum lipid profiles and reduce body fat . These positive effects are, however, counterbalanced by adverse effects on the heart, muscle, and bone, limiting their use .

Result of Action

The molecular and cellular effects of HOMO-L-Tyrosine HBr’s action are likely to be similar to those of tyrosine, given their structural similarity. Tyrosine is claimed to act as an effective antidepressant, however results are mixed . Tyrosine has also been claimed to reduce stress and combat narcolepsy and chronic fatigue, however these claims have been refuted by some studies .

Analyse Biochimique

Biochemical Properties

The role of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide in biochemical reactions is not fully understood. It is known that tyrosine, a similar compound, plays a crucial role in various biochemical processes. Tyrosine can be modified by different enzymes to yield specific types of tyrosine-derived metabolites .

Cellular Effects

Tyrosine, a similar compound, is known to play a role in many key cellular processes such as cytoskeleton remodeling, cell motility and adhesion, receptor endocytosis, autophagy, DNA damage response, and apoptosis .

Molecular Mechanism

The molecular mechanism of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide is not well-understood. Tyrosine, a similar compound, is known to be involved in various molecular mechanisms. For instance, tyrosine hydroxylase, an enzyme that catalyzes the conversion of tyrosine into L-DOPA, plays a crucial role in the biosynthesis of catecholamines .

Temporal Effects in Laboratory Settings

A semi-organic L-tyrosine hydrobromide nonlinear optical single crystal has been harvested using slow evaporation solution technique (SEST) at atmospheric conditions .

Dosage Effects in Animal Models

Studies on L-tyrosine, a similar compound, have shown that it does not therapeutically modulate dysfunctional skeletal muscles in nemaline myopathy animal models with dominant ACTA1 mutations .

Metabolic Pathways

Tyrosine, a similar compound, is known to be involved in various metabolic pathways, including catecholamine biosynthesis, thyroid hormone biosynthesis, and tyrosine degradation .

Transport and Distribution

Tyrosine, a similar compound, is known to be transported and distributed within cells and tissues through various transporters and binding proteins .

Subcellular Localization

Tyrosine, a similar compound, is known to be localized in various subcellular compartments, depending on its function .

Propriétés

IUPAC Name |

(2S)-2-amino-4-(4-hydroxyphenyl)butanoic acid;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.BrH/c11-9(10(13)14)6-3-7-1-4-8(12)5-2-7;/h1-2,4-5,9,12H,3,6,11H2,(H,13,14);1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCVTTXLQQVTHD-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(C(=O)O)N)O.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC[C@@H](C(=O)O)N)O.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexylcyclohexanamine;(2R,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B612906.png)

![N-cyclohexylcyclohexanamine;8-[(2-methylpropan-2-yl)oxy]-8-oxo-2-(phenylmethoxycarbonylamino)octanoic acid](/img/structure/B612911.png)